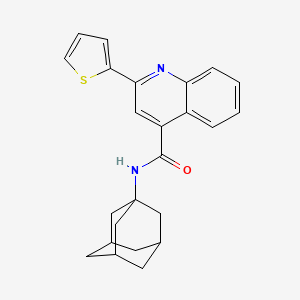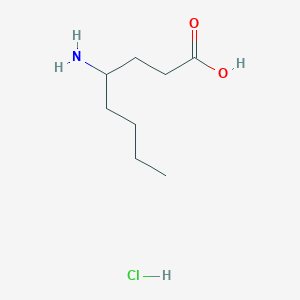
4-aminooctanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminooctanoic acid hydrochloride, also known as AOA, is a chemical compound that has been widely studied for its potential therapeutic applications. AOA is a derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
4-aminooctanoic acid hydrochloride has been shown to act as a GABA analog by binding to GABA receptors in the brain. This binding results in the inhibition of neuronal activity, which can have a calming effect on the brain. Additionally, 4-aminooctanoic acid hydrochloride has been shown to increase the production of GABA in the brain, which can further enhance its therapeutic potential.
Biochemical and Physiological Effects:
4-aminooctanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its GABAergic activity, 4-aminooctanoic acid hydrochloride has been shown to have antioxidant properties and to modulate the activity of other neurotransmitters, such as dopamine and serotonin. 4-aminooctanoic acid hydrochloride has also been shown to have potential applications in the treatment of epilepsy, anxiety, and depression.
実験室実験の利点と制限
One advantage of using 4-aminooctanoic acid hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-aminooctanoic acid hydrochloride has been shown to have a high degree of selectivity for GABA receptors, which can make it a useful tool for studying the GABAergic system. However, one limitation of using 4-aminooctanoic acid hydrochloride in lab experiments is that it can be difficult to control its effects on other neurotransmitters, which can complicate the interpretation of results.
将来の方向性
There are several promising directions for future research on 4-aminooctanoic acid hydrochloride. One area of research could focus on developing more selective 4-aminooctanoic acid hydrochloride analogs that target specific subtypes of GABA receptors. Additionally, further research could explore the potential therapeutic applications of 4-aminooctanoic acid hydrochloride for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research could also investigate the potential use of 4-aminooctanoic acid hydrochloride as a tool for studying the role of GABAergic signaling in normal brain function and disease states.
合成法
The synthesis of 4-aminooctanoic acid hydrochloride involves the reaction of lysine with acrylonitrile, followed by the reduction of the resulting nitrile with hydrogen gas. This process results in the formation of 4-aminooctanoic acid hydrochloride hydrochloride, which is a white crystalline solid that is soluble in water.
科学的研究の応用
4-aminooctanoic acid hydrochloride has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to act as a GABA analog. GABA is a neurotransmitter that plays a key role in regulating neuronal excitability, and drugs that act as GABA analogs have been shown to have therapeutic potential for a variety of neurological disorders.
特性
IUPAC Name |
4-aminooctanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZJUOQIGREEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminooctanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

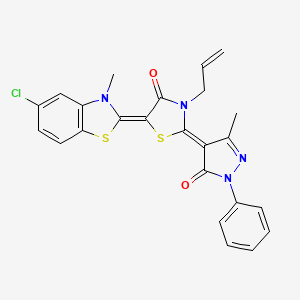
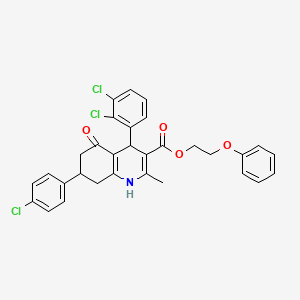
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)
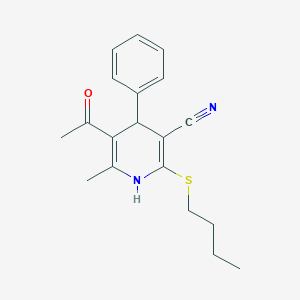
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)

![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
